Eisenin

Overview

Description

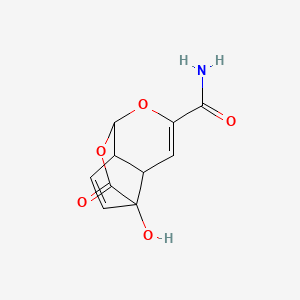

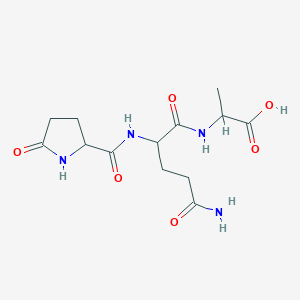

Eisenin is a tripeptide extracted from a brown marine alga, Eisenia bicyclis Setchell . It shows activity as a biological response modifier .

Synthesis Analysis

This compound and its amide derivative were synthesized in high yields by a new method using the controlled reaction of N-carboxy a-amino acid anhydride (NCA) in the heterogeneous reaction system acetonitrile-water .Molecular Structure Analysis

The molecular formula of this compound is C13H20N4O6 . The this compound molecule contains a total of 43 bonds. There are 23 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 3 secondary amides (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.32 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Open Access and Publication Costs

Subheading Impact on Scholarly Publishing

Michael Eisen, a notable figure in the scientific community, has been a vocal critic of the high costs associated with publishing research. He points out the irony that the scientific community often conducts peer reviews for free, yet publishers charge significant amounts for access to the final product. This highlights the need for a more equitable approach to accessing and disseminating scientific knowledge (Van Noorden, 2013).

Eisen: A Python Package

Subheading Facilitating Deep Learning in Medical Image Analysis

Eisen is an open-source Python package designed to simplify the implementation of deep learning methods, particularly in medical image analysis and computer vision. This tool, based on PyTorch, offers a user-friendly architecture compatible with other PyTorch ecosystem packages. Its capabilities include dataset loading, data manipulation, and comprehensive training loops, making it an invaluable resource for scientific research in these fields (Mancolo, 2020).

Case Research as a Scientific Method

Subheading Methodological Diversity in Research

Eisenhardt's seminal work has significantly influenced case research in operations management and organization sciences. This paper discusses the heterogeneity of case study methodologies, including theory generation, testing, and elaboration, emphasizing the importance of the interplay between theory and empirics. It suggests that rigor in case research is achieved through attention to idiosyncrasy and transparency of reasoning (Ketokivi & Choi, 2014).

Judging Research Papers by Content

Subheading Advocating for Content-Based Evaluation

Eisen and Open Access Movement

Subheading Transforming Scientific Publishing

Eisen, a co-founder of the open-access publisher PLOS, has been instrumental in the open access movement, advocating for free and unrestricted access to scientific literature. This movement aims to democratize access to scientific knowledge, making it more widely available to researchers and the public (Eisen, 2015)

Recognition in the Scientific Community

Subheading Contributions and Honors

Judith Eisen, a researcher at the University of Oregon, has been recognized for her work with zebrafish as a model animal for studying the nervous system. She is a principal investigator and founding member of the Zebrafish Model Organism Database (ZFIN), demonstrating her significant contributions to the scientific community and the field of neurosciences (Eisen, 2018).

Impact of Eisenhardt's Research Methodology

Subheading Influence Across Business Disciplines

Eisenhardt's research, particularly her 1989 work on building theories from case study research, has had a profound impact on management and marketing research. Her approach, which emphasizes the integration of theory and empirical data, continues to be highly cited and influential across several business disciplines (Ravenswood, 2011).

Eisenia Fetida in Environmental Research

Subheading Applications in Soil Biology

Research involving the earthworm species Eisenia fetida has provided insights into environmental toxicity and soil biology. Studies on this earthworm species have explored effects like acute and sub-acute toxicity from environmental contaminants, offering valuable data for understanding environmental impact and guiding ecological conservation efforts (Li et al., 2015).

Applications in Fish Breeding

Subheading Vermicomposting and Aquaculture

Eisenia fetida biomass has been studied for its potential use in feeding aquarium fish, demonstrating its value in vermicomposting and aquaculture. This research highlights the benefits of using sustainable and natural resources for enhancing fish breeding, contributing to more environmentally friendly practices in aquaculture (Kostecka & Pączka, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Eisenin, a tripeptide extracted from a brown marine alga (Eisenia bicyclis Setchell), primarily targets peripheral blood lymphocytes (PBLs) in humans . More specifically, it interacts with natural killer cells, a type of PBL . These cells play a crucial role in the body’s immune response, particularly in the rejection of tumors and cells infected by viruses.

Mode of Action

This compound augments the natural cytotoxicity of PBLs . This activity is observed when this compound is added directly to a 51Cr release assay or when PBLs alone are incubated with this compound for 0.5-1 hour before addition to the assay . The resulting augmented cytotoxicity can be attributed to natural killer cells . This compound also renders K-562 target cells resistant to lysis by PBLs stimulated by this compound .

Biochemical Pathways

It is known that this compound can augment the natural cytotoxicity of pbls . This suggests that this compound may influence the pathways involved in the immune response, particularly those related to natural killer cell activity and cytotoxicity.

Result of Action

The primary molecular effect of this compound is the augmentation of natural cytotoxicity of PBLs, particularly natural killer cells . This leads to an enhanced immune response, potentially improving the body’s ability to fight off infections and tumors. On a cellular level, this compound renders K-562 target cells resistant to lysis by PBLs stimulated by this compound .

Biochemical Analysis

Biochemical Properties

Eisenin interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that this compound yields glutamic acid (2 mols), alanine (1 mol), and ammonia (1 mol) as the ultimate hydrolysis products .

Molecular Mechanism

It is known that this compound contains each one of free carboxyl- and acidamide-group

properties

IUPAC Name |

2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNGHPLCAMVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902331 | |

| Record name | NoName_1571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21477-57-6 | |

| Record name | Eisenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Eisenin and where is it found?

A1: this compound is a naturally occurring tripeptide, meaning it's made up of three amino acids. It's found in the brown marine alga Eisenia bicyclis Setchell. []

Q2: What is the structure of this compound?

A2: this compound's chemical structure is L-pyroglutamyl-L-glutaminyl-L-alanine. [, ] This was confirmed through synthesis and comparison with the naturally isolated compound. [, , ]

Q3: What is the primary known biological activity of this compound?

A3: Research shows that this compound can enhance the natural cytotoxic activity of human peripheral blood lymphocytes (PBLs). [] This means it can boost the ability of certain immune cells to kill target cells, like those infected with viruses or cancerous cells.

Q4: How does this compound impact natural killer (NK) cell activity?

A4: this compound appears to directly enhance the cytotoxic activity of NK cells, a type of lymphocyte. Evidence for this includes:

- Adding this compound to a 51Cr release assay, which measures cell lysis, increases target cell death. []

- Pre-incubating PBLs with this compound also boosts their cytotoxic activity. []

- The augmented cytotoxicity is attributed to NK cells because treating this compound-stimulated PBLs with an antibody against the NK cell marker Leu 11b eliminates the effect. []

Q5: Does this compound affect the target cells themselves?

A5: Interestingly, this compound also seems to make K-562 target cells, a human leukemia cell line, more resistant to lysis by the stimulated PBLs. [] This suggests a complex interaction that requires further investigation.

Q6: Which structural components of this compound are important for its activity?

A6: Studies suggest that the individual amino acids comprising this compound, namely L-pyroglutamic acid and L-alanine, along with a mixture of all three amino acids, can also enhance natural cytotoxicity. [] This suggests that the arrangement of these amino acids within the tripeptide might not be critical for its activity and that the individual amino acids themselves play a role.

Q7: Has the diketopiperazine theory been investigated for this compound's structure?

A7: Yes, research has explored whether this compound exists in a diketopiperazine form. While some weak reactions characteristic of diketopiperazines were observed with this compound and its analogs, the results strongly suggest that this compound's structure is indeed the linear tripeptide L-pyroglutamyl-L-glutaminyl-L-alanine. [] X-ray diffraction data further supports this conclusion. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)

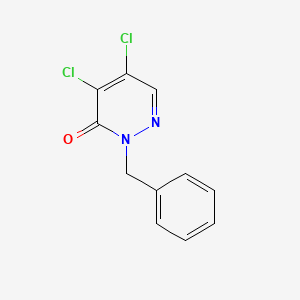

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)